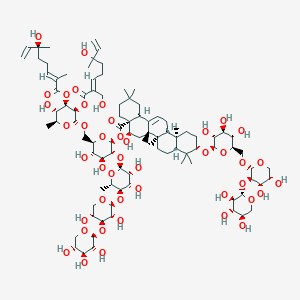

![molecular formula C8H11NO9S3 B1246809 Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- CAS No. 42986-22-1](/img/structure/B1246809.png)

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-

Overview

Description

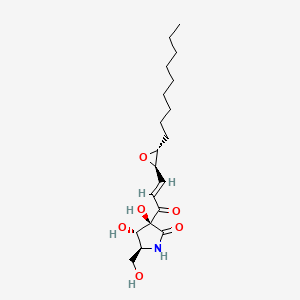

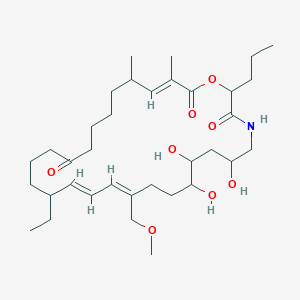

“Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-” is a chemical compound with the CAS Number 42986-22-1 . It has a molecular formula of C8H11NO9S3 and a molecular weight of 361.351 . The compound is also known as "2-Amino-5-[[2-(sulfooxy)ethanesulfonyl]benzenesulfonic acid" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO9S3/c9-7-2-1-6 (5-8 (7)20 (12,13)14)19 (10,11)4-3-18-21 (15,16)17/h1-2,5H,3-4,9H2, (H,12,13,14) (H,15,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a LogP value of -2.15 , indicating its partition coefficient between n-octanol and water. This value gives an indication of the compound’s solubility in water and lipids, which can be important in predicting its distribution in the environment and within the body.Scientific Research Applications

Chromatographic Analysis

This compound is utilized in chromatographic techniques for the separation and analysis of mixtures. Its unique structure allows it to act as a stationary phase component in High-Performance Liquid Chromatography (HPLC) . The sulfonyl and sulfonic acid groups interact with analytes, aiding in their separation based on polarity and molecular size.

Dye Synthesis

It serves as an intermediate in the synthesis of reactive dyes . These dyes form covalent bonds with fiber molecules, resulting in bright and wash-fast colors. The compound’s reactive groups facilitate these bonds, making it valuable for creating dyes that are used in coloring textiles and garments .

Environmental Research

Researchers use this compound to study sulfonation processes in environmental systems. Its transformation and degradation in aquatic environments provide insights into the fate of similar organic compounds in nature .

Material Science

In material science, it is applied to modify the surface properties of materials. The compound can be used to introduce sulfonic acid groups onto surfaces, enhancing their hydrophilicity and ionic conductivity , which is crucial for applications like fuel cell membranes .

Pharmaceutical Research

The sulfonyl and sulfonic acid groups of this compound make it a candidate for pharmaceutical research, particularly in the development of drug delivery systems . Its ability to bind with various pharmaceutical agents can be exploited to create targeted delivery mechanisms .

Analytical Chemistry

It is used as a standard or reference compound in analytical chemistry to calibrate instruments and validate methods. Its well-defined structure and properties ensure the accuracy and precision of analytical results .

Biochemistry Studies

The compound’s reactivity with amino groups makes it useful in biochemistry for protein modification . It can be used to label or cross-link proteins, aiding in the study of protein structure and function .

Industrial Applications

In the industry, it is used to create surfactants and wetting agents . The compound’s ability to lower surface tension makes it useful in formulations that require the dispersion of liquids on solid surfaces or the emulsification of immiscible liquids .

Future Directions

The future directions or applications for this compound are not provided in the search results. The compound’s applications would depend on its physical and chemical properties, as well as the needs of various industries. For instance, benzenesulfonic acid and its derivatives are widely used in dyes, pharmaceuticals, and detergents .

properties

IUPAC Name |

2-amino-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO9S3/c9-7-2-1-6(5-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEAQYXIDTYYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074363 | |

| Record name | 2-Amino-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- | |

CAS RN |

42986-22-1 | |

| Record name | 2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42986-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-5-((2-(sulfooxy)ethyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042986221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminoethyl)-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1246734.png)

![1-[(2E,4E)-11-(3,4-methylenedioxyphenyl)-2,4-undecadienoyl]pyrrolidine](/img/structure/B1246741.png)